molecular formula C17H19NO2 B5820821 N-(2-methoxybenzyl)-3-phenylpropanamide CAS No. 5329-47-5

N-(2-methoxybenzyl)-3-phenylpropanamide

Cat. No. B5820821
CAS RN: 5329-47-5
M. Wt: 269.34 g/mol
InChI Key: SVSGEVVBWBPTFI-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-3-phenylpropanamide, also known as F13714, is a chemical compound that has shown potential in scientific research. It is an amide derivative of phenylpropanoic acid and has a molecular weight of 291.37 g/mol.

Mechanism of Action

The exact mechanism of action of N-(2-methoxybenzyl)-3-phenylpropanamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, pain, and seizures. It is also believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-3-phenylpropanamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the activity of COX-2. It has also been found to have anticonvulsant properties by enhancing the activity of the GABAergic system. Furthermore, it has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(2-methoxybenzyl)-3-phenylpropanamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to be relatively stable under normal lab conditions. However, its bioavailability and pharmacokinetic properties are not well understood, which can limit its use in certain experiments. Additionally, its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-(2-methoxybenzyl)-3-phenylpropanamide. One direction is to further investigate its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential in treating anxiety disorders and neuropathic pain. Additionally, more research is needed to understand its bioavailability and pharmacokinetic properties, as well as its exact mechanism of action.

Synthesis Methods

The synthesis of N-(2-methoxybenzyl)-3-phenylpropanamide involves the reaction of 2-methoxybenzylamine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and the product is obtained in good yield after purification. The purity of the product can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-(2-methoxybenzyl)-3-phenylpropanamide has been found to have potential in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential in treating neuropathic pain and anxiety disorders. Furthermore, it has been found to have a neuroprotective effect and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-20-16-10-6-5-9-15(16)13-18-17(19)12-11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSGEVVBWBPTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967869
Record name N-[(2-Methoxyphenyl)methyl]-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201790
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

5329-47-5
Record name N-[(2-Methoxyphenyl)methyl]-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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